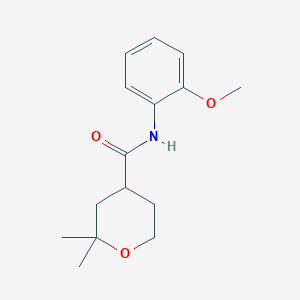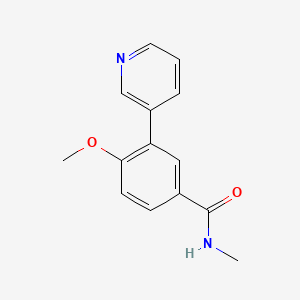acetonitrile](/img/structure/B4062721.png)
[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](phenyl)acetonitrile
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylacetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-Methoxyphenylacetonitrile as a starting reagent . The synthesis process involves cyclocondensation reactions, which are often catalyzed by substances like vitamin B1 .Molecular Structure Analysis
The molecular structure of similar compounds like 4-Methoxyphenylacetonitrile involves a benzene ring attached to a methoxy group and an acetonitrile group .Chemical Reactions Analysis
The chemical reactions involving similar compounds often require the protection of certain functional groups to prevent unwanted side reactions . For instance, in the synthesis of 5-octyn-1-ol from cis-2-octene, the hydroxyl group must be protected before it reacts with the alkynide salt .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4-Methoxyphenylacetonitrile include a melting point of 8.0°C, a boiling point of 286.0°C to 287.0°C, and a density of 1.0800g/mL . It is soluble in water, ethyl alcohol, ethyl ether, chloroform, isopropanol, acetone, and toluene .Aplicaciones Científicas De Investigación
Gastric Secretion Inhibition
A study highlighted the inhibitory effects of SCH 28080, which has a structure related to the chemical compound , on gastric secretion in humans. This drug showed significant inhibition of gastric acid secretion and peptic activity, indicating potential in anti-ulcer therapy (Ene, Khan-Daneshmend, & Roberts, 1982).
Corrosion Inhibition
Pyranopyrazole derivatives, closely related to the specified compound, were investigated as inhibitors for mild steel corrosion in HCl solution. These derivatives, including AMPC and ACPC, showed high inhibition efficiency, indicating their potential application in corrosion prevention (Yadav, Gope, Kumari, Yadav, 2016).
Spectroelectrochemistry
The compound was also studied using spectroelectrochemistry in transmission, focusing on the kinetic results of cation radical deprotonation to estimate its pKA value. This research provides insight into the chemical behavior of such compounds under electrochemical conditions (Genies, 1977).
Antimicrobial Activity
A related compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, demonstrated promising in vitro antimicrobial activity. This suggests that similar compounds might possess potential antimicrobial properties (Puthran et al., 2019).
Acylation Reactions
The chemical was involved in acylation reactions with various amines and pyrazole, producing new amides and 1-acylpyrazole. This application is relevant in synthetic organic chemistry for the formation of novel compounds (Arutjunyan et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-28-21-14-12-18(13-15-21)22-16-23(19-8-4-2-5-9-19)27(26-22)24(17-25)20-10-6-3-7-11-20/h2-15,23-24H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICFVRWXZKCOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinyl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4062642.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062650.png)
![N-cyclopentyl-3-(3-hydroxyisoxazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]propanamide](/img/structure/B4062656.png)
![N-(3,4-dichlorophenyl)-N'-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]urea](/img/structure/B4062660.png)


![5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine](/img/structure/B4062688.png)
![3a'-(4-fluorophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione](/img/structure/B4062691.png)
![2-[(2-phenyl-4-quinazolinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4062695.png)
![1-benzyl-4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine hydrochloride](/img/structure/B4062703.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4062708.png)
![3,4-dimethoxy-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4062724.png)

![Thiophene-2-carboxylic acid [1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-amide](/img/structure/B4062756.png)
